6-(Methylthio)pyrimidin-4(3H)-one, with the chemical identifier 30001-45-7, is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure that includes four carbon atoms and two nitrogen atoms at positions 1 and 3. The unique features of this compound include a methylthio group at the 6-position and a keto group at the 4-position, which contribute to its significance in various chemical and biological applications.
The synthesis of 6-(Methylthio)pyrimidin-4(3H)-one can be achieved through several methods, with one common approach involving the cyclization of α-substituted β-ketoesters. This process typically begins with the transformation of these esters into acyl enamines, which are subsequently cyclized to yield intermediates known as 6H-1,3-oxazin-6-ones. These intermediates can then be converted into the pyrimidinone by treatment with an appropriate primary amine.
The synthesis generally requires specific reaction conditions, including:
The molecular formula for 6-(Methylthio)pyrimidin-4(3H)-one is C6H8N2OS. The structure is defined by:
The compound's structural characteristics allow it to participate in various chemical reactions due to the presence of both electron-rich and electron-deficient sites within its molecular framework.
6-(Methylthio)pyrimidin-4(3H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(Methylthio)pyrimidin-4(3H)-one is primarily associated with its role as a potential inhibitor of specific enzymes. In medicinal chemistry, it has been shown to interact with molecular targets such as kinases by binding to ATP-binding sites. This binding inhibits phosphorylation processes that are crucial for cell proliferation and can induce apoptosis in cancer cells.
The physical properties of 6-(Methylthio)pyrimidin-4(3H)-one include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity during synthesis .
6-(Methylthio)pyrimidin-4(3H)-one has a wide range of applications across various fields:
6-(Methylthio)pyrimidin-4(3H)-one represents a structurally distinct subclass of pyrimidinone derivatives characterized by a thiomethyl (-SCH₃) group at the C6 position. This modification imbues the scaffold with unique electronic and steric properties that significantly influence its physicochemical behavior and biological interactions. As a heterocyclic core, pyrimidin-4(3H)-one is a privileged structure in medicinal chemistry due to its prevalence in nucleic acids, cofactors, and numerous pharmacologically active compounds. The introduction of the methylthio group at C6 enhances lipophilicity and modulates hydrogen-bonding capacity, making it a critical functional group for optimizing drug-target interactions across therapeutic areas, particularly in antiviral and enzyme inhibition applications [4] .
Pyrimidin-4(3H)-one derivatives have been systematically explored since the early 1990s as key pharmacophores in antiviral therapeutics. A pivotal development emerged with the discovery of the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Initial lead compounds featured alkoxy groups at C2 and benzyl moieties at C6, exhibiting sub-micromolar efficacy against HIV-1 replication in MT-4 cells (EC₅₀ values) and HIV-1 reverse transcriptase enzymatic activity (IC₅₀ values). These early analogs demonstrated low cytotoxicity (CC₅₀ >77 μM) and high selectivity indices (>400), outperforming reference drugs like HEPT in both potency and selectivity . Subsequent structural optimization revealed that:
Beyond HIV applications, pyrimidin-4(3H)-ones bearing alkylthio or arylthio groups at C6 showed expanded antiviral profiles. Derivatives such as 2-methoxy- and 2-methylthio-6-[(2′-alkylamino)ethyl]-4(3H)-pyrimidinones exhibited selective inhibition against rubella virus (RV) and vesicular stomatitis virus (VSV), representing some of the first non-nucleoside agents active against RV [4]. This underscored the scaffold’s versatility beyond HIV therapeutics.
The methylthio (-SCH₃) group at C6 serves as a critical modulator of the pyrimidinone core’s bioactivity through three primary mechanisms:
Electronic and Steric Effects:The thiomethyl group is a moderate σ-donor with lower electronegativity than oxygen, polarizing the C6-S bond and enhancing the electron density at C5 and C6. This facilitates nucleophilic attack at C6 or electrophilic interactions with biological targets. The methyl group’s steric bulk provides optimal hydrophobic filling in enzyme pockets without introducing excessive conformational strain [9].
Lipophilicity and Membrane Permeability:Introduction of -SCH₃ significantly increases logP values compared to hydroxyl or amino analogs, as demonstrated by computational analyses of pyrimidinone derivatives. For example, 6-(methylthio)pyrimidin-4(3H)-one exhibits a calculated logP of 1.46 and TPSA of 34.89 Ų, indicating enhanced membrane permeability while retaining solubility—a key balance for cellular uptake [9].
Table 1: Bioactivity Comparison of Pyrimidin-4(3H)-one C6 Substituents
C6 Substituent | Representative Compound | Key Bioactive Properties | Target/Activity |
---|---|---|---|
-OCH₃ | 2-Methoxypyrimidinone | Weak anti-HIV activity (EC₅₀ >100 μM) | HIV-1 RT inhibition |
-SCH₃ | 6-(Methylthio)pyrimidinone | Anti-RV activity (EC₅₀ = 12–25 μg/mL) | Rubella virus [4] |
-SC₆H₅ | S-DABO derivatives | Sub-micromolar HIV-1 inhibition (EC₅₀ = 0.02–0.5 μM) | HIV-1 RT inhibition |
-CH₂C₆H₅ | DABO analogs | Nanomolar potency against mutant HIV strains | HIV-1 RT inhibition |
Table 2: Physicochemical Properties of 6-(Methylthio)pyrimidin-4(3H)-one and Derivatives
Property | Value | Method/Reference | Biological Implication |
---|---|---|---|
logP | 1.46–2.10 | Calculated [9] | Balanced lipophilicity for cellular uptake |
TPSA (Topological Polar Surface Area) | 34.89–58.64 Ų | Computational [9] | Moderate passive diffusion |
H-bond Acceptors | 4–6 | QSAR [9] | Target binding versatility |
H-bond Donors | 1 (N3-H) | Structural analysis | Base-pairing mimicry |
The methylthio group also serves as a synthetic handle for further derivatization. Nucleophilic displacement of the methylthio moiety allows introduction of amines, alcohols, or carbon nucleophiles, enabling rapid diversification for structure-activity relationship (SAR) studies. This flexibility is exploited in the synthesis of complex hybrids, such as pyrrolo[2,3-d]pyrimidine-4,5-diones, where methylthiopyrimidinones are intermediates in annulation reactions [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0